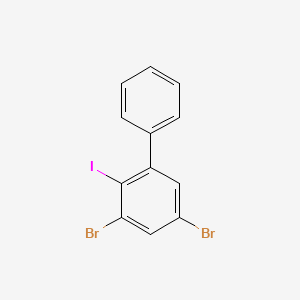

3,5-Dibromo-2-iodo-1,1'-biphenyl

Description

3,5-Dibromo-2-iodo-1,1'-biphenyl is a halogenated biphenyl derivative characterized by bromine substituents at positions 3 and 5 and an iodine atom at position 2 on one benzene ring. This compound belongs to the class of polyhalogenated biphenyls, where the electron-withdrawing nature of halogens (Br, I) significantly influences its electronic structure, reactivity, and physicochemical properties.

Properties

Molecular Formula |

C12H7Br2I |

|---|---|

Molecular Weight |

437.90 g/mol |

IUPAC Name |

1,5-dibromo-2-iodo-3-phenylbenzene |

InChI |

InChI=1S/C12H7Br2I/c13-9-6-10(12(15)11(14)7-9)8-4-2-1-3-5-8/h1-7H |

InChI Key |

SMKVFXSAGSVHMX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=CC(=C2)Br)Br)I |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dibromo-2-iodo-1,1’-biphenyl typically involves halogenation reactions. One common method is the Suzuki–Miyaura cross-coupling reaction, which involves the reaction of 2-iodobiphenyl with a dibromo-substituted boronic acid in the presence of a palladium catalyst and a base . The reaction is usually carried out in an organic solvent such as dioxane under reflux conditions.

Industrial Production Methods

Industrial production of 3,5-Dibromo-2-iodo-1,1’-biphenyl may involve large-scale halogenation processes using similar cross-coupling reactions. The choice of reagents, catalysts, and solvents can be optimized to achieve high yields and purity. The scalability of these reactions makes them suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

3,5-Dibromo-2-iodo-1,1’-biphenyl undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding biphenyl derivatives with different oxidation states.

Cross-Coupling Reactions: The Suzuki–Miyaura cross-coupling reaction is a prominent example where the compound can be used to form carbon-carbon bonds.

Common Reagents and Conditions

Palladium Catalysts: Used in cross-coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, cross-coupling reactions can yield various biphenyl derivatives with different functional groups .

Scientific Research Applications

3,5-Dibromo-2-iodo-1,1’-biphenyl has several scientific research applications:

Chemistry: Used as a building block in organic synthesis to create more complex molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of materials such as organic light-emitting diodes (OLEDs) and liquid crystals

Mechanism of Action

The mechanism of action of 3,5-Dibromo-2-iodo-1,1’-biphenyl involves its ability to participate in various chemical reactions due to the presence of reactive halogen atoms. These halogen atoms can act as leaving groups in substitution reactions, facilitating the formation of new chemical bonds. The compound’s reactivity is influenced by the electronic effects of the bromine and iodine atoms, which can stabilize or destabilize reaction intermediates .

Comparison with Similar Compounds

Table 1: Substituent Effects on Biphenyl Derivatives

Environmental Persistence and Degradation

Biphenyl and biphenyl oxide are readily degraded via microbial action, with reductions exceeding 90% in bioremediation studies . However, halogenation typically increases environmental persistence. For example, biphenyl oxide showed near-complete degradation in biopiles, while halogenated analogs like polychlorinated biphenyls (PCBs) resist microbial breakdown. Although direct data for this compound are unavailable, its bromine and iodine substituents likely reduce degradation efficiency compared to non-halogenated biphenyls.

Table 2: Degradation Efficiency of Biphenyl Derivatives

Physicochemical Properties

The hydrophobicity of biphenyl derivatives, measured via log P (octanol-water partition coefficient), increases with halogen substitution. Biphenyl has a moderate log P, while 4-chlorobiphenyl exhibits higher values due to chlorine’s electronegativity . For this compound, the combined effect of bromine and iodine is expected to yield a log P significantly higher than chlorinated analogs, enhancing lipid solubility but reducing aqueous bioavailability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.